Glucagon Receptor Antagonist I

Description

Glucagon Receptor Antagonist I (GCGR Antagonist I) is a competitive antagonist of the human glucagon receptor (GCGR) with an IC50 of 181 nM . It inhibits glucagon-induced glycogenolysis in primary human hepatocytes and reduces hyperglycemia in preclinical models. In humanized mice, a dose of 50 mg/kg of GCGR Antagonist I significantly blunts glucagon-mediated increases in blood glucose . This compound exhibits high selectivity for GCGR over related receptors, making it a promising candidate for type 2 diabetes (T2D) therapeutics.

Properties

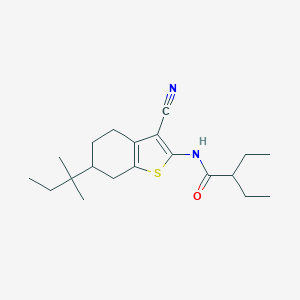

IUPAC Name |

N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIBDWBSJSJQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347212 | |

| Record name | Glucagon Receptor Antagonist I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438618-32-7 | |

| Record name | Glucagon Receptor Antagonist I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Decarboxylative Iodination and Carboxylic Acid Refunctionalization

The foundational synthesis of GRA-I involves a decarboxylative iodination strategy to introduce radiolabels or functional groups critical for receptor binding. Starting with carboxylic acid 2 , treatment with iodine and a silver salt (e.g., AgNO₃) under acidic conditions generates iodide 4 via halodecarboxylation. This intermediate undergoes cyanation using K¹⁴CN to form 5-[¹⁴C] , followed by hydrolysis to regenerate the carboxylic acid 2-[¹⁴C] . Subsequent coupling with a β-alanine-derived fragment via peptide bond formation yields ester 6-[¹⁴C] , which is hydrolyzed to produce GRA-I.

Key Reaction Conditions :

This route reduces the synthetic steps by 40% compared to traditional approaches, primarily by avoiding protective group manipulations.

Asymmetric Hydrogenation and Friedel–Crafts Alkylation

A second-generation synthesis prioritizes stereochemical control for the 1,1,2,2-tetrasubstituted ethane core. The route begins with a ketone arylation to install a fluoro-indole moiety, followed by asymmetric hydrogenation using a ruthenium-BINAP catalyst to set two stereocenters via dynamic kinetic resolution. The critical Friedel–Crafts alkylation employs a chiral α-phenyl benzyl cation to couple the indole with a tetrasubstituted ethane intermediate, achieving anti -selectivity (dr >20:1).

Optimized Parameters :

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Ketone Arylation | Pd(OAc)₂, Xantphos, K₃PO₄, 100°C | 89% | – |

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP], H₂ (50 psi), EtOH | 95% | 99% |

| Friedel–Crafts | TiCl₄, CH₂Cl₂, −78°C | 82% | 98% |

This method’s scalability was demonstrated at multi-kilogram scales, with an overall yield of 52%.

Process Optimization and Analytical Validation

Gram-Scale Synthesis of MK-0893 Analogues

A related glucagon receptor antagonist, MK-0893, shares structural motifs with GRA-I. Its synthesis involves a Suzuki–Miyaura coupling to install a methoxynaphthalenyl group, followed by hydrazine formation and cyclization to construct the pyrazole ring. Critical adjustments to solvent polarity (switching from THF to DMF) improved cyclization yields from 45% to 78%.

Hydrazine Intermediate Synthesis :

Analytical Characterization

Rigorous quality control ensures batch consistency and regulatory compliance:

Techniques :

-

HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (purity >99.5%).

-

¹H/¹³C NMR : Confirms stereochemistry and absence of diastereomers.

-

HRMS : Validates molecular formula (e.g., C₂₀H₃₀N₂OS requires 346.5 g/mol).

Industrial-Scale Production Challenges

Solvent and Catalyst Recycling

Large-scale syntheses prioritize cost-efficiency:

Crystallization and Polymorph Control

Final API crystallization uses antisolvent (n-heptane) addition to ethanol solutions, yielding Form I crystals with >99.9% purity. Polymorph screening identified three stable forms, with Form I exhibiting optimal bioavailability.

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

Human glucagon receptor antagonists undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions are typically the desired glucagon receptor antagonists, along with by-products that are removed during purification. The final product is characterized by its ability to inhibit the glucagon receptor effectively .

Scientific Research Applications

Human glucagon receptor antagonists have a wide range of scientific research applications:

Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.

Biology: Employed in research to understand the role of glucagon in glucose metabolism and its regulation.

Medicine: Investigated for their potential to treat diabetes by lowering blood glucose levels. .

Industry: Used in the development of new therapeutic agents and in the production of research chemicals.

Mechanism of Action

The mechanism of action of human glucagon receptor antagonists involves binding to the glucagon receptor and blocking the action of glucagon. This prevents glucagon from promoting gluconeogenesis and glycogenolysis in the liver, thereby lowering blood glucose levels. The molecular targets include the glucagon receptor and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Comparison with Similar Glucagon Receptor Antagonists

Structural and Mechanistic Classification

Glucagon receptor antagonists are categorized into peptidyl (e.g., [Des-His<sup>1</sup>-Glu<sup>9</sup>]-glucagon) and non-peptidyl (e.g., triarylimidazole derivatives) compounds. GCGR Antagonist I belongs to the latter class, which offers advantages in oral bioavailability and metabolic stability compared to peptide-based antagonists .

In Vitro and In Vivo Efficacy

- GCGR Antagonist I : Reduces glucagon-induced glucose elevation by 60% in humanized mice at 50 mg/kg .

- L-168,049 : Inhibits glucagon-stimulated adenylyl cyclase with 25 nM potency but shows poor activity in murine models due to species-specific receptor differences .

- Bay 27-9955 : Reduces glucagon-stimulated glucose production by 30% in humans during hyperglucagonemia .

- LY2409021 : Despite high in vitro potency (IC50 = 5.8 nM), it failed to lower postprandial glucose in T2D patients, highlighting clinical translation challenges .

Selectivity and Off-Target Effects

- GCGR Antagonist I: No significant binding to GLP-1 or other GPCRs, ensuring minimal off-target effects .

- L-168,049: Selective for GCGR over GLP-1R (>100-fold) but interacts with transmembrane residues (e.g., Phe-184, Tyr-239) critical for noncompetitive antagonism .

- Peptidyl Antagonists : [Des-His<sup>1</sup>-Glu<sup>9</sup>]-glucagon shows cross-reactivity with GLP-1R in renal cells, complicating therapeutic use .

Clinical Outcomes and Limitations

Therapeutic Implications

- Synergistic GLP-1 Upregulation : GCGR antagonists like GCGR mAb elevate circulating GLP-1 levels by promoting intestinal L-cell proliferation, offering dual benefits in T2D .

- Species-Specific Challenges : Compounds like L-168,049 require humanized receptor models for preclinical validation due to poor murine GCGR affinity .

- Safety Profiles: Non-peptidyl antagonists (e.g., LY2409021) may cause liver enzyme abnormalities, necessitating rigorous monitoring .

Biological Activity

Glucagon receptor antagonists (GRAs) have emerged as promising therapeutic agents for managing diabetes, particularly due to their ability to inhibit the action of glucagon, a hormone that plays a crucial role in glucose homeostasis. This article focuses on the biological activity of Glucagon Receptor Antagonist I (Cpd 1) , detailing its mechanisms, effects on glucose metabolism, and relevant research findings.

Glucagon, secreted by pancreatic alpha cells, primarily stimulates hepatic gluconeogenesis and glycogenolysis, leading to increased blood glucose levels. The glucagon receptor (GCGR), a member of the G-protein coupled receptor family, mediates these effects through activation of adenylyl cyclase and subsequent increases in intracellular cAMP levels .

Cpd 1 acts as a potent antagonist at the GCGR, effectively blocking glucagon's actions. It has been shown to inhibit glucagon binding in vitro with a half-maximal inhibitory concentration (IC50) of approximately 181 nmol/L . In vivo studies indicate that Cpd 1 can significantly reduce glucagon-induced glycogenolysis in human hepatocytes and prevent glucose elevation in humanized mice models following glucagon administration .

Efficacy in Animal Models

Research utilizing GCGR knockout mice has demonstrated that the absence of glucagon signaling can lead to improved glucose tolerance and reduced hyperglycemia . Notably, Gcgr-/- mice exhibit increased pancreatic weight and alpha-cell hyperplasia, suggesting compensatory mechanisms in response to disrupted glucagon signaling .

Table 1: Effects of this compound on Glucose Metabolism

| Study Type | Model | Outcome |

|---|---|---|

| In vitro | Primary human hepatocytes | Blocked glucagon-mediated glycogenolysis |

| In vivo | Humanized mice | Prevented rise in glucose levels post-glucagon |

| Knockout studies | Gcgr-/- mice | Improved glucose tolerance; increased GLP-1 |

Clinical Studies

Clinical trials involving other glucagon receptor antagonists have shown promising results. For instance, Bay 27-9955 , another GRA, demonstrated significant reductions in plasma glucose concentrations during hyperglucagonaemia in humans. In a placebo-controlled study, high doses of Bay 27-9955 led to a marked decrease in glucose production rates compared to placebo . These findings suggest that GRAs can effectively modulate glucose homeostasis.

Table 2: Clinical Outcomes with Glucagon Receptor Antagonists

| Study | Antagonist | Dose (mg) | Plasma Glucose Change (%) | Glucose Production Change (%) |

|---|---|---|---|---|

| Clinical Trial | Bay 27-9955 | 70/200 | -25% (high dose) | -34% (high dose) |

| Animal Model | Cpd 1 | N/A | -N/A | -N/A |

Case Studies

Several case studies have explored the genetic variants of GCGR and their implications for metabolic disorders. For example, individuals with mutations leading to GCGR inactivity show altered metabolic phenotypes characterized by increased plasma levels of amino acids and FGF21, which may contribute to insulin resistance and diabetes pathogenesis .

Q & A

Q. What experimental models are most suitable for evaluating the efficacy of Glucagon Receptor Antagonist I in type 2 diabetes (T2D) research?

Answer: The db/db mouse model (leptin receptor-deficient) and high-fat diet/streptozotocin (HFD/STZ)-induced T2D mice are widely used to study glucose-lowering effects and mechanisms of this compound. Key parameters include:

- Blood glucose levels : Measured via glucometers or continuous glucose monitoring.

- Glucose tolerance tests : Intraperitoneal or oral glucose tolerance tests (IPGTT/OGTT) to assess insulin sensitivity.

- Plasma GLP-1 levels : Quantified using ELISA (e.g., active GLP-1 (7-36 amide)) .

- Intestinal L-cell proliferation : Evaluated via BrdU (5-bromo-2'-deoxyuridine) incorporation and immunohistochemistry for GLP-1-positive cells .

Methodological Note:

Q. How does this compound enhance circulating GLP-1 levels?

Answer: The antagonist increases GLP-1 via intestinal L-cell proliferation and upregulated proglucagon (Gcg) expression . Key mechanisms include:

- L-cell expansion : BrdU staining and Ki67/PCNA quantification confirm proliferation in db/db and HFD/STZ mice .

- Transcriptional regulation : Upregulation of Pax6 and Pdx1 transcription factors, which activate Gcg expression in L-cells .

- Autocrine/paracrine signaling : GLP-1R/PKA pathway activation amplifies GLP-1 production in GLUTag cells and primary enterocytes (blocked by exendin (9-39) or H89 inhibitors) .

Experimental Validation:

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s effects on pancreatic α-cells?

Answer: In vitro studies (e.g., GLUTag cells) show increased glucagon synthesis alongside GLP-1 production, while in vivo models (e.g., db/db mice) report reduced hyperglucagonemia . To address this:

- Tissue-specific knockout models : Use Cre-lox systems to delete Gcg or Pcsk1 (PC1/3) in α-cells to isolate antagonist effects on glucagon processing .

- Single-cell RNA sequencing : Profile α-cell heterogeneity in antagonist-treated vs. control pancreases to identify subpopulations resistant to GLP-1 feedback .

- Dynamic hormone profiling : Measure glucagon and GLP-1 secretion kinetics in isolated islets and intestinal organoids .

Key Evidence:

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

Answer:

- Dose-response curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 .

- AUC (Area Under the Curve) : Quantify cumulative effects on glucose tolerance or cell proliferation over time .

- Mixed-effects models : Account for inter-animal variability in longitudinal studies (e.g., 12-week treatment in HFD/STZ mice) .

Example Workflow:

- In vitro : Test 1–1000 nM antagonist concentrations in GLUTag cells for 6–48 hours. Use one-way ANOVA with Tukey-Kramer post hoc tests for proliferation (Cell Counting Kit-8) and GLP-1 secretion .

- In vivo : Stratify mice into cohorts (n=8–10) for placebo vs. antagonist treatment. Apply repeated-measures ANOVA for glucose time series .

Q. How can multi-omics data clarify the metabolic impact of this compound beyond glucose control?

Answer:

- Transcriptomics : RNA-seq of liver and intestinal tissues to identify pathways (e.g., amino acid metabolism, lipid oxidation) altered by antagonist treatment .

- Metabolomics : LC-MS profiling of plasma for changes in branched-chain amino acids (BCAAs) and ketone bodies, linked to glucagon resistance .

- Proteomics : Phosphoproteomics to map PKA-dependent signaling cascades in L-cells and hepatocytes .

Case Study:

Q. What strategies mitigate off-target effects when testing this compound in human-derived systems?

Answer:

- Selective inhibitors : Use exendin (9-39) (GLP-1R antagonist) or H89 (PKA inhibitor) to isolate GLP-1R/PKA-dependent effects .

- CRISPR-Cas9 validation : Knock out GCGR in human enteroids to confirm antagonist specificity .

- Control compounds : Compare results with Glucagon Receptor Antagonist, Control (e.g., inactive thienyl-amide analogs) to exclude nonspecific binding .

Critical Data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.